1-Bromo-3-methoxybutane

Description

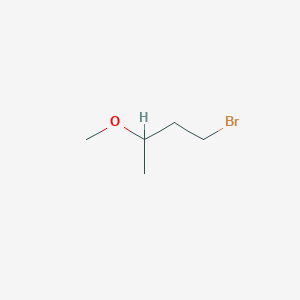

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-methoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-5(7-2)3-4-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWJYFKJSMJHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10528907 | |

| Record name | 1-Bromo-3-methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54149-15-4 | |

| Record name | 1-Bromo-3-methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Bromo Methoxybutane Derivatives in Contemporary Organic Synthesis

Bromo-methoxybutane derivatives and their analogues are significant intermediates in contemporary organic synthesis due to their specific reactivity. The carbon-bromine bond is electrophilic, rendering alkyl bromides effective alkylating agents. wikipedia.org This reactivity is central to their application in forming new carbon-carbon and carbon-heteroatom bonds.

The utility of these derivatives is demonstrated in various chemical reactions:

Nucleophilic Substitution Reactions : Bromo-methoxyalkanes readily undergo nucleophilic substitution, where the bromide ion acts as a leaving group. wikipedia.org For instance, the reaction of 1-bromobutane (B133212) with sodium methoxide (B1231860) yields 1-methoxybutane, a reaction that proceeds at a notable rate under specific conditions. pearson.com This type of reaction is fundamental for constructing more complex molecular frameworks.

Grignard Reactions : Like other alkyl bromides, bromo-methoxyalkane derivatives can react with magnesium in an ether solvent to form Grignard reagents. These organometallic compounds are invaluable for creating new carbon-carbon bonds.

Cross-Coupling Reactions : More advanced applications include their use in sophisticated catalytic systems. For example, 1-bromo-4-methoxybutane (B1268050) has been employed as a coupling partner in synergistic photoredox/palladium-catalyzed cross-electrophile esterification with CO2. chemrxiv.org This highlights the role of such derivatives in developing novel, enantioselective transformations under mild conditions. chemrxiv.org The choice of the alkyl bromide is crucial in these reactions to trap the generated chiral intermediates and prevent racemization. chemrxiv.org

Regioselective Functionalization : In organic synthesis, achieving regioselectivity is of paramount importance. researchgate.net The structure of bromo-methoxyalkanes allows for targeted reactions. For instance, the bromination of unsymmetrical ketones can be directed to the more or less substituted carbon atom depending on the reaction conditions, a principle that extends to the synthesis and subsequent reactions of functionalized bromoalkanes. orgsyn.org

The following table summarizes key reactions involving bromo-alkane derivatives, which are analogous to the reactivity of 1-Bromo-3-methoxybutane.

| Reaction Type | Reagents | Product Type | Significance |

| Nucleophilic Substitution | Nucleophiles (e.g., NaOCH₃) | Ethers, etc. | C-O and other C-heteroatom bond formation wikipedia.orgpearson.com |

| Grignard Reaction | Magnesium (Mg) | Organomagnesium halides | C-C bond formation |

| Reductive Coupling | Reducing agents | Alkanes | C-C bond formation |

| Dehydrobromination | Base | Alkenes | Formation of unsaturated compounds |

| Photoredox/Palladium Catalysis | CO₂, heterobiaryl bromides | Axially chiral esters | Enantioconvergent synthesis chemrxiv.org |

Historical Perspectives on Halogenated Ethers in Advanced Chemical Research

Direct Bromination Strategies and their Selectivity

Direct bromination involves the conversion of the hydroxyl group of a precursor alcohol, such as 3-methoxy-1-butanol, into a bromide. This transformation is typically achieved using classic brominating agents. The selectivity of these reactions is crucial, as side reactions or lack of regioselectivity can lead to undesired byproducts.

Common reagents for this direct conversion include phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) for chlorination, which proceeds via a similar mechanism. The reaction with PBr₃ is favored for its mild conditions and high predictability, generally proceeding through an Sₙ2 mechanism. masterorganicchemistry.comyoutube.comThis mechanism involves an "activation" of the alcohol's hydroxyl group by phosphorus, followed by a backside attack by the bromide ion, resulting in an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.comyoutube.comThis method avoids the carbocation rearrangements that can occur when using strong hydrohalic acids like HBr. masterorganicchemistry.com Another approach is the use of N-Bromosuccinimide (NBS), which is considered a safer alternative to liquid bromine. wordpress.comNBS is a solid and easier to handle, reducing the hazards associated with corrosive and toxic bromine vapors. wordpress.comTable 1: Comparison of Direct Bromination Reagents for Alcohols

| Reagent | Precursor Example | Mechanism | Key Characteristics |

|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | 3-methoxy-1-butanol | Sₙ2 | Mild conditions, avoids carbocation rearrangements, results in inversion of configuration. masterorganicchemistry.comyoutube.com |

| Hydrogen Bromide (HBr) | 3-methylbutanol | Sₙ1 or Sₙ2 | Can lead to carbocation rearrangements in secondary alcohols. masterorganicchemistry.com |

The regioselectivity of bromination is a significant factor. For instance, in the radical bromination of alkanes, bromine atoms preferentially attack the weaker tertiary C-H bonds, leading to the most substituted alkyl bromide as the major product. stolaf.eduWhile not directly forming this compound from an alkane, this principle underscores the importance of the substrate's structure in determining the outcome of bromination reactions.

Indirect Synthetic Pathways via Precursor Functionalization

Indirect methods involve converting the alcohol into a better leaving group before substitution with a bromide ion. A common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. This two-step process offers excellent control and is often used for sensitive substrates.

For example, (R)-3-methoxybutanol can be converted to its corresponding tosylate, (R)-3-methoxybutyl 4-methylbenzenesulfonate. This intermediate can then be reacted with a bromide source, like lithium bromide in dimethylformamide (DMF), to yield (R)-1-bromo-3-methoxybutane with high efficiency. lookchem.comThis pathway is particularly useful as it proceeds with a clean inversion of configuration at the carbon center, allowing for stereochemical control.

Table 2: Indirect Synthesis of (R)-1-Bromo-3-methoxybutane

| Step | Precursor | Reagent(s) | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Tosylation | (R)-3-methoxybutanol | p-Toluenesulfonyl chloride, Pyridine | (R)-3-methoxybutyl 4-methylbenzenesulfonate | High | lookchem.com |

This method of functionalizing the precursor alcohol into a superior leaving group is a cornerstone of modern organic synthesis, providing a reliable alternative to direct bromination, especially when high fidelity and stereochemical control are required.

Stereoselective Synthesis of Chiral this compound Derivatives

Stereoselective synthesis, the ability to produce a specific stereoisomer, is of paramount importance in chemistry. wikipedia.orgFor analogues of this compound, controlling the stereochemistry at one or more chiral centers can be achieved through enantioselective or diastereoselective methods.

Enantioselective Approaches

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. wikipedia.orgThis can be accomplished using several strategies, including chiral pool synthesis, where a readily available chiral starting material is used. wikipedia.orgFor instance, the synthesis of (3S)-1-bromo-3-methoxybutane would start from a chiral precursor like (S)-3-methoxybutanol. The conversion to the bromide using a method like the PBr₃ reaction, which proceeds with inversion, would yield the (R)-enantiomer, while a method involving a double inversion or retention mechanism would be needed for the (S)-product.

Catalytic enantioselective methods offer an efficient way to generate chirality. For example, phase-transfer catalysis using a chiral quaternary ammonium (B1175870) salt has been shown to be effective in the synthesis of chiral α-azido and α-amino ketones from racemic α-bromo ketones, demonstrating a powerful method for enantioselective substitution of bromine that could be conceptually applied to related systems. organic-chemistry.org

Diastereoselective Control in Synthesis

Diastereoselective synthesis is critical when a molecule has multiple stereocenters. The synthesis of analogues like 2-bromo-3-methoxybutane, which has two chiral centers, requires control over the relative stereochemistry to form either the syn or anti diastereomer.

A powerful method for this is the bromomethoxylation of an alkene. The reaction of an alkene with a bromine source in the presence of methanol (B129727) can proceed via a trans-addition, leading to a specific diastereomer. cdnsciencepub.comFor example, the reaction of cis-2-butene (B86535) with a brominating agent in methanol would result in the formation of the anti (threo) diastereomer of 2-bromo-3-methoxybutane. Conversely, starting with trans-2-butene would yield the syn (erythro) isomer. The stereochemistry of these elimination and addition reactions is a well-studied area, confirming that the reaction of 2-bromo-3-methoxybutane isomers often proceeds with a degree of stereospecificity depending on the reagents and conditions used. lookchem.com Organocatalysis has also emerged as a tool for achieving high diastereoselectivity. N,N'-diarylthiourea catalysts have been used with N-bromosuccinimide (NBS) for the efficient trans-bromomethoxylation of alkenes with excellent regio- and stereoselectivity (>99:1). cdnsciencepub.comresearchgate.netMicrowave-assisted methods using polymer-supported bromine resins have also been developed for the regio- and chemoselective bromomethoxylation of various alkenes. mdpi.com

Sustainable and Green Chemistry Aspects in Bromo-Methoxybutane Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govThese principles are highly relevant to the synthesis of alkyl halides.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.orgAddition reactions, in theory, have a 100% atom economy. savemyexams.comsavemyexams.comIn contrast, substitution and elimination reactions generate byproducts, lowering their atom economy. ibchem.comausetute.com.auFor example, the synthesis of an alkyl bromide from an alcohol using PBr₃ generates phosphorous acid byproducts, reducing its atom economy.

Safer Reagents and Solvents: A key goal of green chemistry is to use less hazardous materials. nih.govUsing N-bromosuccinimide (NBS) as a solid brominating agent is preferable to using highly toxic and corrosive liquid bromine. wordpress.comThe choice of solvent is also critical, as solvents contribute significantly to the environmental impact of a process. text2fa.irnih.govEfforts are being made to replace hazardous organic solvents with greener alternatives like water, supercritical fluids, or biomass-derived solvents. text2fa.irnih.govacs.orgCatalysis and Energy Efficiency: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. acs.orgThe use of organocatalysts or phase-transfer catalysts in bromination and substitution reactions aligns with this principle. organic-chemistry.orgcdnsciencepub.comFurthermore, designing processes that operate at ambient temperature and pressure reduces energy consumption. nih.govMicrowave-assisted synthesis can sometimes lower energy requirements by significantly reducing reaction times. mdpi.comReducing Derivatives: Green chemistry encourages minimizing the use of protecting groups or temporary modifications, as these steps require additional reagents and generate waste. nih.govacs.orgDeveloping direct synthetic routes that avoid functional group interconversions, such as the direct bromination of an alcohol, is preferred over indirect pathways, provided selectivity can be controlled.

By applying these principles, the synthesis of this compound and its analogues can be made more sustainable, reducing both environmental impact and economic costs. savemyexams.com

Elucidation of Reaction Mechanisms and Kinetics of 1 Bromo 3 Methoxybutane

Detailed Investigations of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1-bromo-3-methoxybutane involve the replacement of the bromide ion by a nucleophile. These reactions can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. masterorganicchemistry.com The structure of this compound, a secondary halide, allows for competition between these two pathways. youtube.com

SN1 Pathway Contributions and Carbocation Intermediates

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a stepwise process. masterorganicchemistry.com The rate-determining first step involves the departure of the leaving group (bromide) to form a carbocation intermediate. masterorganicchemistry.comucsb.edu The stability of this carbocation is a crucial factor influencing the rate of the SN1 reaction. masterorganicchemistry.com

For this compound, the initial carbocation formed would be a secondary carbocation.

Reaction Scheme: Formation of the Initial Carbocation

The rate of an SN1 reaction is dependent only on the concentration of the substrate. pressbooks.pub Weakly nucleophilic and polar protic solvents, such as water or alcohols, favor the SN1 pathway by stabilizing the carbocation intermediate. iitk.ac.in

SN2 Pathway Characteristics and Stereochemical Inversion

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ucsb.edu This "backside attack" results in an inversion of stereochemistry at the reaction center. vulcanchem.com

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. pressbooks.pub Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism. masterorganicchemistry.com For this compound, the secondary nature of the substrate means that steric hindrance is a factor, but SN2 reactions are still possible. masterorganicchemistry.com

Illustrative SN2 Reaction Rate Data

| Reactant Concentration | [this compound] (M) | [Nucleophile] (M) | Relative Rate |

| Experiment 1 | 0.1 | 0.1 | 1 |

| Experiment 2 | 0.2 | 0.1 | 2 |

| Experiment 3 | 0.1 | 0.2 | 2 |

This table illustrates the bimolecular nature of the SN2 reaction, where the rate is proportional to the concentration of both reactants. This is representative data and not specific experimental results for this compound.

Mechanistic Studies of Elimination Reactions

In the presence of a base, this compound can undergo elimination reactions to form alkenes. smolecule.com Similar to substitution, elimination can also proceed through two primary pathways: E1 and E2. wikipedia.org

E1 Pathway Analysis

The E1 (Elimination, Unimolecular) mechanism is a two-step process that proceeds through a carbocation intermediate, the same as in the SN1 pathway. chemistry.coach In the second step, a weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. chemistry.coach

E1 reactions often compete with SN1 reactions and are favored by high temperatures and the use of weak, non-nucleophilic bases. ksu.edu.saucsb.edu The regioselectivity of E1 reactions is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. chemistry.coachpearson.com

E2 Pathway Stereochemistry and Regioselectivity

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step reaction where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. wikipedia.org This pathway requires an anti-periplanar arrangement of the proton being removed and the leaving group. pearson.com

Strong, bulky bases favor the E2 pathway. ksu.edu.sa The regioselectivity of the E2 reaction can be influenced by the steric bulk of the base. Non-bulky bases tend to yield the more substituted Zaitsev product, while bulky bases can lead to the formation of the less substituted Hofmann product due to steric hindrance. ksu.edu.sa

Factors Influencing E1 vs. E2 Mechanisms

| Factor | Favors E1 | Favors E2 |

| Base Strength | Weak bases (e.g., H₂O, ROH) chemistry.coach | Strong bases (e.g., RO⁻, OH⁻) chemistry.coach |

| Solvent | Polar protic solvents chemistry.coach | Polar aprotic solvents chemistry.coach |

| Substrate | Tertiary > Secondary > Primary iitk.ac.in | Tertiary > Secondary > Primary ksu.edu.sa |

| Kinetics | First-order wikipedia.org | Second-order wikipedia.org |

Rearrangement Processes in Reaction Pathways of Bromo-Methoxybutane Systems

Carbocation intermediates, such as those formed in SN1 and E1 reactions of this compound, are susceptible to rearrangement to form more stable carbocations. egyankosh.ac.in These rearrangements typically occur through 1,2-hydride shifts or 1,2-alkyl shifts. egyankosh.ac.inmasterorganicchemistry.com

In the case of the initially formed 3-methoxybutan-1-yl cation, a hydride shift from an adjacent carbon could lead to a more stable secondary or tertiary carbocation. libretexts.org For instance, a 1,2-hydride shift from the 2-position would result in a secondary carbocation.

Potential Rearrangement of the 3-methoxybutan-1-yl cation:

Hydride and Alkyl Shift Dynamics

In reactions that favor a unimolecular pathway (such as SN1 or E1), the rate-determining step is the formation of a carbocation. pearson.com For this compound, the departure of the bromide ion would initially form a primary carbocation at the C1 position (+CH₂-CH₂-CH(OCH₃)-CH₃). Primary carbocations are highly unstable compared to more substituted counterparts. libretexts.orgmasterorganicchemistry.com

This inherent instability provides a strong thermodynamic driving force for rearrangement to a more stable carbocation. libretexts.org Such rearrangements can occur through the migration of a hydrogen atom or an alkyl group from an adjacent carbon to the positively charged carbon. These are termed 1,2-hydride or 1,2-alkyl shifts, respectively. libretexts.org

For the this compound system, the initial primary carbocation is expected to undergo a rapid succession of rearrangements:

First 1,2-Hydride Shift: A hydrogen atom from the C2 position can migrate with its pair of electrons to the C1 position. This transforms the highly unstable primary carbocation into a more stable secondary carbocation at C2 (CH₃-C⁺H-CH(OCH₃)-CH₃). masterorganicchemistry.com

Second 1,2-Hydride Shift: The secondary carbocation at C2 is adjacent to the C3 carbon, which bears the methoxy (B1213986) group. A subsequent 1,2-hydride shift from C3 to C2 would form a new secondary carbocation at the C3 position (CH₃-CH₂-C⁺(OCH₃)-CH₃).

This C3 carbocation is significantly stabilized not only by the inductive effect of the alkyl groups but more importantly by resonance with the lone pair of electrons on the adjacent oxygen atom of the methoxy group. masterorganicchemistry.com The oxygen can donate electron density to the empty p-orbital of the carbocation, delocalizing the positive charge and forming a more stable oxonium ion resonance structure. This type of stabilization makes the C3 carbocation the most favorable intermediate in the series.

While hydride shifts are common, the presence of a heteroatom like oxygen can also lead to neighboring group participation (anchimeric assistance). In some haloethers, the oxygen atom can directly attack the carbon bearing the leaving group in a concerted fashion or attack the resulting carbocation to form a cyclic intermediate. For instance, the solvolysis of threo- and erythro-2-bromo-3-methoxybutane proceeds with retention of configuration, indicating the formation of a cyclic oxonium ion intermediate that prevents free rotation and classic carbocation rearrangements. However, in this compound, such participation from the C3 oxygen would require the formation of a 4-membered ring, which is less favorable than the 3- and 5-membered rings formed in other systems. Therefore, the dominant pathway is expected to be the rearrangement via hydride shifts to the resonance-stabilized C3 cation.

Computational Approaches to Carbocation Stability and Rearrangements

Computational chemistry provides powerful tools for investigating the stability and reaction pathways of transient species like carbocations. numberanalytics.com Methods such as Density Functional Theory (DFT) can be used to model the potential energy surface of the 3-methoxybutyl cation system, elucidating the relative stabilities of intermediates and the energy barriers of transition states for rearrangement. nih.gov

A computational study on the carbocation derived from this compound would typically involve:

Geometry Optimization: Calculating the lowest energy structure for each of the potential carbocation intermediates: the primary (C1), secondary (C2), and resonance-stabilized secondary (C3) cations.

Energy Calculations: Determining the relative electronic energies of these optimized structures. This allows for a quantitative comparison of their stabilities. The results are expected to confirm the stability order: C3 cation << C2 cation < C1 cation. libretexts.org

Transition State Searching: Locating the transition state structures for the 1,2-hydride shifts connecting the intermediates. The activation energy calculated for each step provides insight into the kinetics of the rearrangement process.

| Carbocation Structure | Position of Charge | Class | Key Stabilizing Factors | Predicted Relative Energy (kcal/mol) |

|---|---|---|---|---|

+CH₂-CH₂-CH(OCH₃)-CH₃ | C1 | Primary | Inductive Effect | 0 (Reference) |

CH₃-C⁺H-CH(OCH₃)-CH₃ | C2 | Secondary | Hyperconjugation, Inductive Effect | -15 to -20 |

CH₃-CH₂-C⁺(OCH₃)-CH₃ | C3 | Secondary | Resonance (from Oxygen), Hyperconjugation, Inductive Effect | -30 to -40 |

Note: Relative energies are hypothetical estimates based on general principles and are not from a specific calculation.

These computational models can thus confirm that upon formation of the initial primary carbocation, there is a strong energetic cascade favoring rapid rearrangement to the resonance-stabilized tertiary carbocation before nucleophilic attack occurs. masterorganicchemistry.com

Free Radical Reactions Involving this compound

Free radical reactions, typically initiated by light (hν) or radical initiators, proceed via a chain mechanism involving initiation, propagation, and termination steps. byjus.com In the context of this compound, a propagation step would involve the abstraction of a hydrogen atom by a radical (X•) to form a carbon-centered radical.

R-H + X• → R• + H-X

The selectivity of this hydrogen abstraction is determined by the stability of the resulting carbon radical. ucsb.edu The stability of free radicals follows the order: tertiary > secondary > primary. Furthermore, radicals on carbons adjacent to heteroatoms with lone pairs, such as oxygen, are stabilized by resonance. ucsb.edu

Analyzing the structure of this compound reveals several distinct types of C-H bonds:

C1: Primary, alpha to a bromine atom.

C2: Secondary methylene (B1212753) hydrogens.

C3: A single tertiary-like hydrogen, alpha to the methoxy group.

C4: Primary methyl hydrogens.

Methoxy: Hydrogens on the methyl group of the ether.

The C-H bond at the C3 position is uniquely susceptible to radical abstraction. The radical formed upon its removal (CH₃-CH₂-C•(OCH₃)-CH₃) is both a tertiary-like radical and is resonance-stabilized by the adjacent oxygen atom. This makes it the most stable possible radical intermediate. Consequently, free radical reactions involving this compound are expected to be highly regioselective, favoring functionalization at the C3 position. masterorganicchemistry.com

The selectivity in free radical reactions can be quantitatively understood by examining the Bond Dissociation Energies (BDEs) for the various C-H bonds. A lower BDE corresponds to a more stable resulting radical and a more facile abstraction.

| Bond Type | Example Location in Molecule | Approximate BDE (kcal/mol) | Resulting Radical Stability |

|---|---|---|---|

| Primary (R-CH₃) | C4 | ~101 | Primary |

| Secondary (R₂-CH₂) | C2 | ~98 | Secondary |

| Tertiary (R₃-CH) | C3 | ~96 | Tertiary |

| Alpha to Ether (R-O-CH₂-H) | C3 | ~94 | Resonance-stabilized |

Note: BDE values are general approximations. The actual BDE for the C3-H bond would be even lower due to the combined tertiary and resonance-stabilizing effects.

The data clearly indicates that the C3-H bond is the weakest, making it the primary target for abstraction in a free radical reaction.

Advanced Applications of 1 Bromo 3 Methoxybutane in Organic Synthesis

Utility as a Versatile Synthetic Building Block for Complex Architectures

The primary application of 1-bromo-3-methoxybutane in organic synthesis stems from its identity as a potent alkylating agent. The carbon-bromine bond is polarized, rendering the terminal carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the straightforward introduction of the 3-methoxybutyl fragment into various molecular scaffolds.

Detailed research findings indicate that this compound readily participates in nucleophilic substitution reactions. These reactions are fundamental for constructing more complex molecules from simpler precursors. For instance, in the presence of nucleophiles like alkoxides, phenoxides, or carboxylates, this compound can form new ether or ester linkages, respectively. Similarly, reaction with nitrogen-based nucleophiles such as amines or amides leads to the formation of substituted amines, which are crucial structures in many biologically active compounds. Carbon nucleophiles, including enolates and organometallic reagents, react to form new carbon-carbon bonds, extending the carbon skeleton of a target molecule. The methoxy (B1213986) group within the chain can influence the regioselectivity of certain reactions and modifies the physical properties of the resulting products, such as their solubility in organic solvents. solubilityofthings.com

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile (Nu⁻) | Reagent Example | Product Type | Significance |

| Oxygen (O-Nu) | Sodium methoxide (B1231860) (NaOCH₃) | Ether | Formation of diether compounds |

| Carbon (C-Nu) | Lithium acetylide | Alkyne | Carbon chain extension |

| Nitrogen (N-Nu) | Ammonia (NH₃) | Primary Amine | Introduction of a key functional group |

| Sulfur (S-Nu) | Sodium thiophenoxide | Thioether | Synthesis of sulfur-containing molecules |

Precursor for Organometallic Reagents and their Catalytic Applications

This compound serves as an excellent precursor for the generation of powerful organometallic reagents, most notably Grignard reagents. By reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), the corresponding Grignard reagent, (3-methoxybutyl)magnesium bromide, is formed. sigmaaldrich.comlibretexts.org

This organomagnesium halide is a highly reactive species characterized by a nucleophilic carbon atom. mmcmodinagar.ac.in It is a potent base and a strong nucleophile, making it exceptionally useful for forming new carbon-carbon bonds. sigmaaldrich.comebsco.com For example, it can be added to carbonyl compounds like aldehydes and ketones to produce secondary and tertiary alcohols, respectively. mmcmodinagar.ac.inebsco.com This reaction is a cornerstone of organic synthesis for building molecular complexity.

Furthermore, organometallic reagents derived from this compound can participate in transition-metal-catalyzed cross-coupling reactions. For instance, in reactions like the Suzuki or Kumada coupling, the (3-methoxybutyl) group can be transferred to an aryl or vinyl halide in the presence of a palladium or nickel catalyst, respectively. libretexts.org These reactions are indispensable for the synthesis of complex pharmaceuticals and materials. While direct catalytic applications of the (3-methoxybutyl)magnesium bromide itself are not widely documented, its role as a coupling partner is a key extension of its utility.

Table 2: Formation and Reactivity of (3-methoxybutyl)magnesium bromide

| Property | Description |

| Formation | CH₃OCH(CH₃)CH₂CH₂Br + Mg --(Dry Ether)--> CH₃OCH(CH₃)CH₂CH₂MgBr |

| Nature | Highly reactive organomagnesium halide; source of a nucleophilic carbanion. mmcmodinagar.ac.in |

| Key Reactions | Addition to carbonyls (aldehydes, ketones, esters) to form alcohols. ebsco.com |

| Catalytic Use | Acts as a nucleophilic partner in transition-metal-catalyzed cross-coupling reactions. libretexts.org |

Role in the Formation of Heterocyclic Compounds

Heterocyclic compounds, which are cyclic structures containing at least one non-carbon atom in the ring, are ubiquitous in medicinal chemistry and materials science. iranchembook.ir this compound can be a key starting material for synthesizing such structures. Its bifunctional nature allows it to participate in cyclization reactions where both the bromine and the methoxy group (or a derivative thereof) are involved.

One synthetic strategy involves reacting this compound with a dinucleophile. For example, reaction with a molecule containing both an amine and a hydroxyl group could lead to an initial N-alkylation at the bromine-bearing carbon, followed by an intramolecular cyclization to form a substituted morpholine (B109124) or a similar six-membered heterocycle. While specific, documented examples for this compound are sparse, the analogous compound 1-bromo-4-methoxybutane (B1268050) has been utilized in the synthesis of heterocycles such as pyridines and quinolines, demonstrating the viability of this synthetic approach. alfa-chemical.com

Integration into Total Synthesis Strategies of Natural Products

The ultimate demonstration of a building block's utility is its incorporation into the total synthesis of a complex natural product. While this compound is a relatively simple molecule, such fragments are essential for constructing larger, more intricate architectures. Its value lies in providing a four-carbon unit with a specific oxygenation pattern.

A representative example of how such a building block is used can be seen in synthetic routes where a Grignard reagent derived from a bromo-methoxy-alkane is reacted with an amide to form a ketone intermediate. researchgate.net For instance, the Grignar reagent from 1-bromo-4-methoxybutane was used to prepare a key ketone in a multi-step synthesis. researchgate.net This ketone then serves as a handle for subsequent transformations, such as the introduction of new stereocenters or the formation of ring systems. This strategy highlights how a simple precursor like this compound can be strategically integrated to build up molecular complexity piece by piece, forming a critical part of a larger synthetic puzzle.

Exploration in Enzyme-Catalyzed Transformations within Synthetic Chemistry

The field of biocatalysis, which uses enzymes to perform chemical transformations, offers significant advantages in terms of selectivity and sustainability. While research on the direct enzymatic transformation of this compound is not extensive, the potential for such applications is considerable based on reactions with structurally similar molecules.

Enzymes, particularly hydrolases like lipases and esterases, are widely used for the kinetic resolution of racemic mixtures. d-nb.info If this compound were part of a larger molecule containing an ester, for instance, a lipase (B570770) could be used to selectively hydrolyze one enantiomer, allowing for the separation of chiral isomers. Furthermore, studies involving enzyme-catalyzed reactions on other brominated alcohols and ketones suggest that enzymes can tolerate and act upon such functionalized substrates. For example, the enzymatic resolution of bromohydrins is a known process. researchgate.net The exploration of enzymes like halohydrin dehalogenases or specific oxidoreductases could uncover novel and highly selective transformations for this compound and its derivatives, opening new avenues for the synthesis of enantiomerically pure compounds.

Theoretical and Computational Investigations of 1 Bromo 3 Methoxybutane

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its stability, polarity, and bonding characteristics. Methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can provide a detailed picture of the electronic structure of 1-Bromo-3-methoxybutane.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. This allows for the investigation of charge distribution and hyperconjugative interactions. For this compound, an NBO analysis would quantify the polarity of the C-Br and C-O bonds and reveal stabilizing electronic interactions.

The key donor-acceptor interactions (hyperconjugation) involve the overlap of occupied (donor) orbitals with unoccupied (acceptor) anti-bonding orbitals. In this compound, significant interactions would be expected, such as the overlap of the oxygen lone pair (n) with the anti-bonding orbital of a C-C bond (σ), or the interaction between a C-H σ bond and the C-Br σ anti-bonding orbital. These interactions stabilize the molecule, and their energies can be calculated using second-order perturbation theory. mdpi.commaterialsciencejournal.orgtandfonline.com

Interactive Table 1: Predicted NBO Analysis Data for Key Interactions in this compound This table presents hypothetical yet representative data based on NBO analyses of similar bromoalkanes and ethers. materialsciencejournal.orgresearchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(O) (Lone Pair) | σ(C1-C2) | ~1.5 - 2.5 | Anomeric Effect Analogue |

| n(O) (Lone Pair) | σ(C3-C4) | ~4.0 - 6.0 | Hyperconjugation |

| σ(C-H) | σ(C-Br) | ~0.5 - 1.5 | Hyperconjugation |

| n(Br) (Lone Pair) | σ(C-C) | ~0.3 - 0.9 | Hyperconjugation materialsciencejournal.org |

Frontier Molecular Orbitals (HOMO-LUMO): Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity. mdpi.commasterorganicchemistry.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. utdallas.eduwuxibiology.com For an electrophilic molecule like this compound, the LUMO is of particular interest. It is expected to be localized primarily along the C-Br bond, specifically the σ* anti-bonding orbital. utdallas.edu Nucleophiles, which are electron-rich species, will attack by donating electrons into this low-energy LUMO, leading to the cleavage of the C-Br bond. utdallas.eduwuxibiology.com The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Potential Energy Surface (PES) Mapping for Reaction Pathway Analysis

A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a system as a function of its atomic coordinates. wayne.edu By mapping the PES, chemists can identify the most favorable pathways for a chemical reaction, including reactants, products, intermediates, and transition states. wayne.edustanford.eduresearchgate.net

For this compound, PES mapping would be essential for analyzing its primary reaction pathways: nucleophilic substitution (Sₙ2/Sₙ1) and elimination (E2/E1). wayne.edustanford.edu

Sₙ2 Pathway: In a bimolecular substitution (Sₙ2) reaction, a nucleophile attacks the carbon atom bearing the bromine from the side opposite to the C-Br bond (backside attack). libretexts.org The PES for this reaction would show a single transition state connecting the reactants and the products. stanford.edu This transition state represents the energy maximum along the minimum energy path, where the C-Br bond is partially broken and the new bond with the nucleophile is partially formed. stanford.edupnas.org

E2 Pathway: In a bimolecular elimination (E2) reaction, a base removes a proton from a carbon adjacent to the one with the bromine, while the C-Br bond breaks simultaneously to form an alkene. msu.edu The PES for this pathway would also feature a single, concerted transition state.

Competing Pathways: Computational studies can map the PES for both substitution and elimination, revealing which pathway is energetically more favorable under different conditions. The relative heights of the transition state barriers on the PES determine the kinetic outcome of the reaction. wayne.eduresearchgate.net

Computational Prediction of Reaction Kinetics and Thermodynamics

Computational chemistry allows for the quantitative prediction of the thermodynamic and kinetic parameters that govern chemical reactions.

Enthalpy of Reaction (ΔH): The heat absorbed or released during a reaction. For the hydrolysis of this compound to 3-methoxybutan-2-ol, the reaction is expected to be exothermic.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction. Calculations would likely show that both substitution and elimination reactions are exergonic (spontaneous). rsc.org

Kinetics: The rate of a reaction is determined by its activation energy (Eₐ), which is the energy barrier of the transition state on the potential energy surface. researchgate.net

Activation Energy (Eₐ): DFT calculations can accurately model the structures and energies of transition states. researchgate.netsparkl.me For an Sₙ2 reaction of this compound with a nucleophile like hydroxide, the calculated activation barrier would be compared to that of its elimination (E2) pathway. pnas.orgic.ac.uk

Rate Constants: Using Transition State Theory (TST), the calculated activation free energy (ΔG‡) can be used to predict the reaction rate constant (k).

Interactive Table 2: Predicted Thermodynamic and Kinetic Data for Competing Reactions of this compound This table provides illustrative values based on computational studies of similar secondary bromoalkanes. pnas.orgic.ac.ukacs.org

| Reaction Type | Nucleophile/Base | ΔH (kcal/mol) | ΔG (kcal/mol) | ΔG‡ (kcal/mol) |

| Sₙ2 Substitution | OH⁻ | -20 to -25 | -22 to -28 | +20 to +24 |

| E2 Elimination | OH⁻ | -15 to -20 | -18 to -24 | +22 to +26 |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.comulakbim.gov.tr This allows for the study of conformational changes and the influence of solvent on reactivity. nih.govmdpi.com

Conformational Analysis: this compound is a flexible molecule with several rotatable single bonds. MD simulations can explore the potential energy landscape to identify the most stable conformations (rotamers). kyoto-u.ac.jpnih.gov For a substituted butane (B89635) chain, the key dihedral angles (e.g., around the C2-C3 bond) determine whether the substituents are in a lower-energy anti or a higher-energy gauche arrangement. nih.govacs.org The simulation would reveal the population distribution of different conformers at a given temperature and the energy barriers for interconversion between them. mdpi.com

Reactivity and Solvent Effects: MD simulations are particularly powerful for studying reactions in solution. By explicitly including solvent molecules (e.g., water or ethanol), one can observe how the solvent stabilizes reactants, transition states, and products. mdpi.comnih.gov For reactions involving charged species, such as Sₙ1 or reactions with ionic nucleophiles, solvent effects are critical. MD simulations can show the reorganization of solvent shells around the molecule as the reaction proceeds, providing insights that are difficult to obtain from gas-phase calculations alone. nih.gov

Density Functional Theory (DFT) Applications for Regioselectivity and Stereoselectivity

Many reactions can lead to more than one product isomer. DFT calculations are instrumental in predicting and explaining the selectivity of these reactions.

Regioselectivity: The elimination reaction of this compound can produce two different alkenes: 3-methoxybut-1-ene (B3048541) or 1-methoxybut-2-ene. Zaitsev's rule predicts that the more substituted (and generally more stable) alkene will be the major product. msu.edulibretexts.org DFT can be used to verify this prediction by calculating the activation energies for the transition states leading to each product. thieme-connect.de The pathway with the lower energy barrier will be kinetically favored, and its corresponding product will be dominant. The presence of the methoxy (B1213986) group might exert an inductive effect, influencing the acidity of the adjacent protons and thus the regiochemical outcome. researchgate.net

Stereoselectivity: this compound is a chiral molecule (assuming it is not a racemic mixture). The stereochemical outcome of its reactions is of great importance.

Sₙ2 Reactions: The Sₙ2 mechanism proceeds with a complete inversion of stereochemistry at the reaction center (a Walden inversion). libretexts.org DFT calculations of the Sₙ2 transition state geometry clearly show the incoming nucleophile and the outgoing bromide are on opposite sides of the carbon atom, confirming this stereospecific outcome.

E2 Reactions: The E2 elimination has a stereochemical requirement for an anti-periplanar arrangement of the departing proton and the bromine atom. DFT can be used to analyze the energies of the different conformers that meet this requirement to predict the ratio of E/Z alkene products.

Non-covalent interaction (NCI) analysis within a DFT framework can further reveal the subtle weak interactions in the transition state that are responsible for stabilizing one stereochemical pathway over another, thus explaining the origin of high stereoselectivity.

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation

Spectroscopic Techniques for Probing Reaction Intermediates and Transition States

Spectroscopic methods are indispensable for the structural characterization of 1-bromo-3-methoxybutane and for detecting transient species that form during its reactions. While stable molecules are routinely analyzed, the study of short-lived intermediates requires specialized techniques.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for characterizing the starting material. The predicted ¹H NMR spectrum provides information on the electronic environment of protons within the molecule, while ¹³C NMR identifies the carbon skeleton. libretexts.orglibretexts.org IR spectroscopy reveals the presence of functional groups, such as the C-O ether linkage and the C-Br bond.

Probing the intermediates of reactions involving this compound, such as in solvolysis, often involves the detection of carbocations. youtube.com Since these intermediates are typically short-lived, techniques like stopped-flow NMR or the use of superacidic media at low temperatures can be employed to generate and stabilize them for spectroscopic observation. For instance, in a potential Sₙ1 reaction, the formation of a secondary carbocation intermediate could be monitored. This intermediate might undergo rearrangement via a hydride shift to form a more stable tertiary carbocation, a process that could be tracked using these advanced spectroscopic methods. msu.edu Time-resolved spectroscopy can also provide snapshots of the species present as the reaction progresses.

Table 1: Predicted Spectroscopic Data for this compound This table presents predicted data based on standard spectroscopic principles.

| Technique | Description of Expected Signals |

|---|---|

| ¹H NMR | Signals corresponding to the methyl protons adjacent to the ether oxygen (C4-H), the methoxy (B1213986) group protons (-OCH₃), the methylene (B1212753) protons adjacent to the bromine (C1-H), the adjacent methylene protons (C2-H), and the methine proton (C3-H). Chemical shifts are influenced by the electronegativity of the adjacent oxygen and bromine atoms. libretexts.org |

| ¹³C NMR | Distinct peaks for each of the five carbon atoms in the molecule, with their chemical shifts indicating their local electronic environment (e.g., carbon bonded to oxygen, carbon bonded to bromine). |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching and bending, a strong C-O stretching band for the ether linkage, and a C-Br stretching band in the fingerprint region. nih.gov |

| Mass Spectrometry | A molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. docbrown.infoyoutube.com |

Application of Isotopic Labeling in Reaction Mechanism Determination

Isotopic labeling is a powerful tool for tracing the pathways of atoms and bonds during a chemical reaction, providing definitive evidence for proposed mechanisms. For this compound, labeling with isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can elucidate reaction dynamics. acs.org

In studying nucleophilic substitution reactions of secondary alkyl halides like this compound, a key question is whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism. solubilityofthings.com Stereochemical and isotopic labeling studies can provide clear answers. For example, synthesizing a stereochemically pure enantiomer of this compound and reacting it with a nucleophile would result in inversion of configuration for an Sₙ2 pathway and racemization for an Sₙ1 pathway.

Furthermore, kinetic isotope effects (KIEs) can distinguish between mechanisms. For instance, in an E2 elimination reaction, substituting the hydrogen on the carbon adjacent to the C-Br bond with deuterium would result in a primary kinetic isotope effect (a slower reaction rate), as the C-H bond is broken in the rate-determining step. In an E1 reaction, where the C-H bond is broken after the rate-determining step, the isotope effect would be negligible. Isotopic labeling can also track skeletal rearrangements. If this compound were labeled with ¹³C at the C1 position (the carbon bonded to bromine), its final position in any rearranged products could be determined, confirming or refuting a proposed rearrangement pathway. msu.edu

High-Resolution Chromatographic Separations for Isomer and Product Analysis in Research Contexts

Reactions of this compound can yield a complex mixture of products, including substitution isomers, elimination products (alkenes), and stereoisomers. High-resolution gas chromatography (GC) is an essential technique for separating and quantifying these components. nih.govvurup.sk The use of long capillary columns with specialized stationary phases provides the high efficiency needed to resolve compounds with very similar boiling points and polarities. researchgate.net

Since this compound is chiral, enantioselective high-resolution gas chromatography (esHRGC) can be used to separate its enantiomers. researchgate.net This is crucial for stereochemical studies of its reactions. For example, if a reaction is performed starting with a racemic mixture, esHRGC can determine if one enantiomer reacts faster than the other (kinetic resolution).

In a typical reaction, such as elimination induced by a strong base, several isomeric alkenes could be formed (e.g., 3-methoxybut-1-ene (B3048541), cis- and trans-1-methoxybut-1-ene). A high-resolution GC column can effectively separate these isomers, allowing for accurate quantification of the product distribution, which in turn provides insight into the reaction's regioselectivity and stereoselectivity. researchgate.net

Table 2: Hypothetical High-Resolution GC Separation of a Reaction Mixture This table illustrates a potential separation of products from a reaction of this compound. Retention times are for illustrative purposes only.

| Compound | Structure | Hypothetical Retention Time (min) | Notes |

|---|---|---|---|

| 3-Methoxybut-1-ene | CH₂(OCH₃)CH=CH₂ | 5.2 | Elimination Product (Hofmann) |

| (Z)-1-Methoxybut-2-ene | CH₃OCH=CHCH₃ | 5.8 | Elimination Product (Zaitsev, cis) |

| (E)-1-Methoxybut-2-ene | CH₃OCH=CHCH₃ | 6.1 | Elimination Product (Zaitsev, trans) |

| (R)-1-Bromo-3-methoxybutane | C₅H₁₁BrO | 8.5 | Unreacted Starting Material |

| (S)-1-Bromo-3-methoxybutane | C₅H₁₁BrO | 8.7 | Unreacted Starting Material |

Hyphenated Techniques for Comprehensive Structural Characterization of Reaction Products

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common of these techniques and is exceptionally well-suited for identifying the products of reactions involving this compound. msu.eduetamu.edu

In a GC-MS system, the gas chromatograph separates the components of the mixture, and each separated component is then introduced into the mass spectrometer. oup.com The mass spectrometer ionizes the molecules and fragments them in a reproducible way, generating a unique mass spectrum that serves as a molecular "fingerprint". whitman.edu

For this compound, the mass spectrum would prominently feature a pair of peaks for the molecular ion (M⁺ and M+2⁺) at m/z 166 and 168, reflecting the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. docbrown.infoyoutube.com The fragmentation pattern provides further structural information. Common fragmentation pathways for bromoalkanes include the loss of a bromine radical (Br•) and alpha-cleavage. The identification of unknown products in a reaction mixture is achieved by comparing their mass spectra and GC retention times with those of known standards or with spectral libraries. etamu.edu

Table 3: Expected Mass Spectrometry Fragmentation for this compound This table outlines the likely major fragments based on established fragmentation patterns of bromoalkanes.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 166/168 | Molecular Ion | [C₅H₁₁BrO]⁺ | The M⁺/M+2⁺ peaks characteristic of a bromine-containing compound. youtube.com |

| 151/153 | [M - CH₃]⁺ | [C₄H₈BrO]⁺ | Loss of a methyl group. |

| 87 | [M - Br]⁺ | [C₅H₁₁O]⁺ | Loss of a bromine radical, a common fragmentation for alkyl halides. |

| 73 | [CH(CH₃)OCH₃]⁺ | [C₃H₇O]⁺ | Alpha-cleavage adjacent to the ether oxygen. |

Emerging Research Directions and Unresolved Challenges for 1 Bromo 3 Methoxybutane

Innovation in Atom-Economical and Stereocontrolled Synthetic Methodologies

A significant frontier in the synthesis of 1-bromo-3-methoxybutane and its analogs lies in the development of atom-economical and stereocontrolled reactions. Traditional methods for creating such molecules often involve multi-step processes that may generate substantial waste. Current research aims to devise more direct and efficient routes.

Atom Economy in Synthesis:

The principle of atom economy, which emphasizes the maximization of atoms from starting materials that are incorporated into the final product, is a central theme in modern organic synthesis. For halogenated ethers, this translates to developing catalytic and streamlined processes. For instance, the direct bromoetherification of alkenes is an area of active research. researchgate.netyork.ac.uk Challenges in this area include controlling regioselectivity and stereoselectivity, especially in complex molecules with multiple reactive sites. numberanalytics.com

Stereocontrolled Synthesis:

The synthesis of specific stereoisomers of this compound, such as (3S)-1-bromo-3-methoxybutane, is crucial for applications where chirality is a key factor, particularly in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov Research is focused on the use of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions. acs.org For example, enantioselective bromofunctionalization of alkenes using N-bromoamide reagents is a promising strategy. researchgate.net These methods aim to produce single enantiomers with high purity, which is often a requirement for their intended applications.

Recent advancements have highlighted the use of bifunctional catalysts that can shuttle substrates and control stereoselectivity simultaneously. researchgate.net For example, chiral cobalt(III) complexes have been shown to catalyze enantioselective bromoaminocyclization of olefins, offering a potential pathway for the stereocontrolled synthesis of related cyclic bromoethers. researchgate.net

Table 1: Comparison of Synthetic Strategies for Halogenated Ethers

| Synthetic Strategy | Advantages | Challenges | Key Research Areas |

| Traditional SN2 Reactions | Well-established, reliable for simple substrates. francis-press.com | Often requires harsh conditions, may produce byproducts. | Optimization of reaction conditions (solvents, temperature). |

| Bromoetherification of Alkenes | High atom economy, direct route. | Control of regio- and stereoselectivity. researchgate.netyork.ac.uk | Development of new electrophilic bromine sources and catalysts. orgsyn.org |

| Asymmetric Catalysis | Access to specific enantiomers. acs.org | Catalyst design and cost, substrate scope. | Use of chiral ligands and organocatalysts. researchgate.net |

Deepening the Understanding of Reaction Selectivity and Control

Achieving high selectivity—regioselectivity and stereoselectivity—remains a significant challenge in reactions involving this compound and similar compounds. The presence of both a bromine atom and a methoxy (B1213986) group on the butane (B89635) chain introduces complexity in predicting and controlling reaction outcomes.

Regioselectivity:

The regioselectivity of a reaction determines which part of a molecule reacts. In the case of this compound, reactions can potentially occur at different positions. For example, in elimination reactions, the position of the resulting double bond can vary depending on the reaction conditions and the base used. Understanding the interplay of steric and electronic effects is crucial for predicting and controlling which regioisomer is formed. numberanalytics.com For instance, the bulky tert-butoxy (B1229062) group in a related compound, 1-bromo-4-(tert-butoxy)butane, imparts distinct steric properties that influence its reactivity.

Stereoselectivity:

Stereoselectivity is critical when creating chiral molecules. In reactions such as bromoetherification, the relative orientation of the bromine and methoxy groups in the product is determined by the reaction mechanism. york.ac.uk Factors such as allylic strain can influence the transition state and, consequently, the stereochemical outcome. york.ac.uk Research in this area involves detailed mechanistic studies, often employing computational methods, to understand the factors that govern the stereoselectivity of these reactions. lookchem.com

Table 2: Factors Influencing Reaction Selectivity

| Factor | Influence on Selectivity | Example |

| Substrate Structure | Steric hindrance and electronic properties of substituents can direct the reaction to a specific site. numberanalytics.com | The presence of a bulky group can favor the formation of one regioisomer over another. |

| Catalyst/Reagent | The choice of catalyst or reagent can determine the stereochemical outcome. researchgate.net | Chiral catalysts can be used to produce a single enantiomer of a product. acs.org |

| Solvent | The polarity and coordinating ability of the solvent can affect the reaction pathway. lookchem.com | The stereochemistry of elimination reactions can be solvent-dependent. lookchem.com |

| Temperature | Reaction temperature can influence the ratio of kinetic versus thermodynamic products. | Lower temperatures often favor the formation of the kinetic product. |

Expanding the Scope of Synthetic Applications beyond Current Paradigms

While this compound is a useful building block, researchers are actively exploring new applications that go beyond its traditional role in simple alkylation reactions.

Complex Molecule Synthesis:

Halogenated ethers are valuable intermediates in the synthesis of complex natural products and pharmaceuticals. nih.gov Their unique reactivity allows for the construction of intricate molecular architectures. For example, bromoetherification reactions have been used to create cyclic ether systems, which are common motifs in marine natural products. orgsyn.org The challenge lies in applying these reactions to increasingly complex and multifunctional substrates.

Materials Science:

Halogenated compounds, in general, have found applications in materials science, for instance, as flame retardants. wikipedia.org While specific applications for this compound in this area are not widely documented, the principles of incorporating halogen atoms to enhance material properties could be an area for future exploration. The presence of both a halogen and an ether functional group could lead to materials with unique properties.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design for Halogenated Ethers

The advent of artificial intelligence (AI) and machine learning (ML) is beginning to revolutionize organic chemistry. rjptonline.org These computational tools offer the potential to accelerate the discovery and optimization of chemical reactions.

Reaction Prediction:

De Novo Design:

Beyond predicting the outcomes of known reactions, AI can also be used for the de novo design of new synthetic pathways. frontiersin.org This involves using algorithms to propose novel sequences of reactions to synthesize a target molecule. This technology could be particularly valuable for designing efficient syntheses of complex molecules derived from this compound.

Challenges and Opportunities:

The continued development and application of AI and ML hold immense promise for advancing the field of organic synthesis, including the chemistry of halogenated ethers like this compound. These tools have the potential to significantly reduce the time and effort required for experimental work and to facilitate the discovery of novel and more efficient chemical transformations. mdpi.com

Q & A

Basic Questions

Q. What synthetic routes are viable for preparing 1-Bromo-3-methoxybutane, and how can reaction efficiency be optimized?

- Methodology :

- Nucleophilic Substitution : React 3-methoxybutanol with HBr under acidic conditions (e.g., H₂SO₄ catalysis). Monitor temperature to minimize elimination byproducts (common in tertiary alcohols) .

- Alternative : Use PBr₃ or SOBr₂ with 3-methoxybutanol in anhydrous conditions to reduce side reactions.

- Optimization : Control steric hindrance by using a polar aprotic solvent (e.g., DMF) to stabilize transition states. Adjust stoichiometry to favor SN2 mechanisms over E2 elimination .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound’s structure and purity?

- NMR Analysis :

- ¹H NMR : Expect a triplet for Br-CH₂ (δ ~3.4 ppm), a singlet for OCH₃ (δ ~3.3 ppm), and splitting patterns for adjacent CH₂/CH groups. Compare with 1-Bromo-3-methylbutane’s branching effects (δ 1.0–1.5 ppm for CH₃) .

- ¹³C NMR : Identify Br-C (δ ~30–35 ppm) and OCH₃ (δ ~55 ppm).

Q. What safety protocols are critical when handling this compound?

- Flammability : Classify as a flammable liquid (UN2341 analogously to 1-Bromo-3-methylbutane ). Use explosion-proof equipment and avoid open flames.

- Toxicity : Wear nitrile gloves and fume hoods; bromoalkanes are potential alkylating agents. Refer to 1-Bromo-4-methoxybutane’s hazard data (skin/eye irritation) .

Advanced Questions

Q. How does the methoxy group’s electronic nature influence this compound’s reactivity compared to its methyl counterpart?

- Electronic Effects : The methoxy group’s electron-withdrawing resonance (-I effect) increases the electrophilicity of the adjacent bromine, accelerating SN2 reactions. Compare with 1-Bromo-3-methylbutane, where the methyl group’s electron-donating (+I) effect reduces reactivity .

- Experimental Validation : Perform kinetic studies using nucleophiles (e.g., NaI in acetone) to compare reaction rates.

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., boiling points) of brominated methoxy alkanes?

- Case Study : 1-Bromo-4-methoxybutane (bp 115–117°C ) vs. 1-Bromo-3-methylbutane (bp 143–144°C ). Differences arise from methoxy’s polarity (lower boiling point due to reduced van der Waals forces).

- Resolution : Use DSC (Differential Scanning Calorimetry) to measure precise boiling points and validate against computational models (QSPR/neural networks ).

Q. How can regioselectivity challenges in synthesizing this compound be mitigated?

- Steric Control : Use bulky bases (e.g., LDA) to deprotonate specific positions, directing bromination to the tertiary carbon.

- Directing Groups : Introduce temporary protecting groups (e.g., TMS) on the methoxy oxygen to block undesired substitution sites .

Q. What mechanistic insights explain competing elimination pathways during synthesis?

- E2 vs. SN2 : Higher temperatures and protic solvents favor elimination. For this compound, the β-hydrogen’s accessibility (due to methoxy’s electron withdrawal) increases E2 risk. Use low-temperature (~0°C) and anhydrous conditions to suppress elimination .

Data Contradictions and Gaps

- Structural Ambiguity : Evidence primarily describes 1-Bromo-3-methylbutane, not the methoxy variant. Researchers must verify synthetic intermediates (e.g., 3-methoxybutanol) and characterize products rigorously.

- Safety Data : Flammability classifications (UN2341 ) apply to structurally similar compounds but may not account for methoxy-specific hazards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.